molecular formula C17H13NO2 B224023 2-(Benzoyloxy)-4-phenyl-3-butenenitrile CAS No. 1591-17-9

2-(Benzoyloxy)-4-phenyl-3-butenenitrile

Cat. No. B224023
CAS RN: 1591-17-9
M. Wt: 263.29 g/mol
InChI Key: HEHFCYOFVZHSGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzoyloxy)-4-phenyl-3-butenenitrile, also known as BPN, is a chemical compound that belongs to the family of α,β-unsaturated nitriles. BPN has gained significant attention in recent years due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Mechanism of Action

The mechanism of action of 2-(Benzoyloxy)-4-phenyl-3-butenenitrile is not fully understood. However, it has been proposed that 2-(Benzoyloxy)-4-phenyl-3-butenenitrile inhibits tubulin polymerization by binding to the colchicine site on tubulin. This binding prevents the formation of microtubules, which are essential for cell division. As a result, 2-(Benzoyloxy)-4-phenyl-3-butenenitrile induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(Benzoyloxy)-4-phenyl-3-butenenitrile has been found to exhibit both biochemical and physiological effects. In vitro studies have shown that 2-(Benzoyloxy)-4-phenyl-3-butenenitrile inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 2-(Benzoyloxy)-4-phenyl-3-butenenitrile has also been found to exhibit antifungal and antibacterial activities. In vivo studies have shown that 2-(Benzoyloxy)-4-phenyl-3-butenenitrile exhibits anticancer activity in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(Benzoyloxy)-4-phenyl-3-butenenitrile is its potent anticancer activity. 2-(Benzoyloxy)-4-phenyl-3-butenenitrile has been found to be effective against various cancer cell lines, including those that are resistant to conventional chemotherapy. However, one of the limitations of 2-(Benzoyloxy)-4-phenyl-3-butenenitrile is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 2-(Benzoyloxy)-4-phenyl-3-butenenitrile. One potential direction is to investigate the structure-activity relationship of 2-(Benzoyloxy)-4-phenyl-3-butenenitrile and its analogs. This will help to identify the key structural features that are responsible for its biological activity. Another potential direction is to develop more efficient synthetic methods for 2-(Benzoyloxy)-4-phenyl-3-butenenitrile and its analogs. This will help to overcome the limitations associated with the current synthetic methods. Finally, further studies are needed to investigate the in vivo efficacy and toxicity of 2-(Benzoyloxy)-4-phenyl-3-butenenitrile and its analogs. This will help to determine their potential as anticancer agents in humans.
Conclusion:
In conclusion, 2-(Benzoyloxy)-4-phenyl-3-butenenitrile is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. 2-(Benzoyloxy)-4-phenyl-3-butenenitrile has been found to exhibit potent anticancer, antifungal, and antibacterial activities. Further research is needed to investigate the structure-activity relationship, develop more efficient synthetic methods, and determine the in vivo efficacy and toxicity of 2-(Benzoyloxy)-4-phenyl-3-butenenitrile and its analogs.

Synthesis Methods

The synthesis of 2-(Benzoyloxy)-4-phenyl-3-butenenitrile can be achieved through a multistep reaction process. The first step involves the reaction of benzaldehyde with malononitrile in the presence of piperidine to form 2-(benzoyl)acetonitrile. The second step involves the reaction of 2-(benzoyl)acetonitrile with phenylacetylene in the presence of potassium tert-butoxide to form 2-(Benzoyloxy)-4-phenyl-3-butenenitrile. The overall reaction scheme is shown below:

Scientific Research Applications

2-(Benzoyloxy)-4-phenyl-3-butenenitrile has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. 2-(Benzoyloxy)-4-phenyl-3-butenenitrile has also been found to be a potent inhibitor of tubulin polymerization, which is essential for the formation of microtubules in cells. Due to its ability to inhibit tubulin polymerization, 2-(Benzoyloxy)-4-phenyl-3-butenenitrile has been investigated as a potential anticancer agent.

properties

CAS RN

1591-17-9

Product Name

2-(Benzoyloxy)-4-phenyl-3-butenenitrile

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

(1-cyano-3-phenylprop-2-enyl) benzoate

InChI

InChI=1S/C17H13NO2/c18-13-16(12-11-14-7-3-1-4-8-14)20-17(19)15-9-5-2-6-10-15/h1-12,16H

InChI Key

HEHFCYOFVZHSGV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C=CC(C#N)OC(=O)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C=CC(C#N)OC(=O)C2=CC=CC=C2

synonyms

2-(Benzoyloxy)-4-phenyl-3-butenenitrile

Origin of Product

United States

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